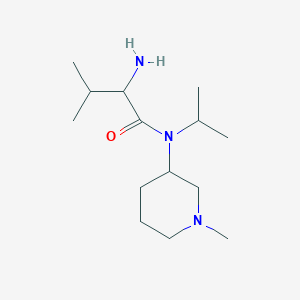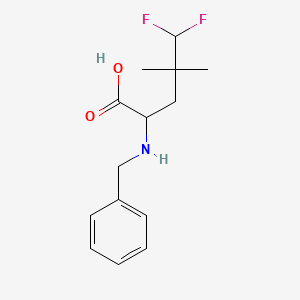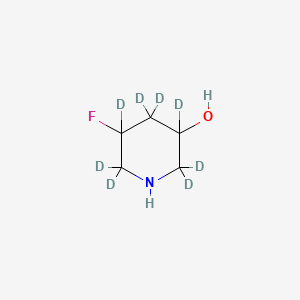
5-fluoro(2,2,3,4,4,5,6,6-(2)H)piperidin-3-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-fluoro(2,2,3,4,4,5,6,6-(2)H)piperidin-3-ol is a fluorinated piperidine derivative Fluorinated compounds are of significant interest in various fields due to their unique chemical and biological properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-fluoro(2,2,3,4,4,5,6,6-(2)H)piperidin-3-ol typically involves multiple steps. One common method involves the fluorination of a piperidine precursor. For example, the fluorination of pyridine by CoF3 at elevated temperatures (150°C) can yield fluorinated products . The reaction conditions often require careful control of temperature and the use of specific fluorinating agents to achieve the desired product.
Industrial Production Methods
Industrial production of fluorinated piperidines may involve large-scale fluorination processes using efficient and cost-effective fluorinating agents. The choice of reagents and conditions is optimized to maximize yield and minimize by-products. The process may also include purification steps to isolate the desired compound.
Análisis De Reacciones Químicas
Types of Reactions
5-fluoro(2,2,3,4,4,5,6,6-(2)H)piperidin-3-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: The fluorine atom can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde, while substitution reactions can introduce various functional groups.
Aplicaciones Científicas De Investigación
5-fluoro(2,2,3,4,4,5,6,6-(2)H)piperidin-3-ol has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex fluorinated compounds.
Biology: Studied for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the development of agrochemicals and pharmaceuticals due to its unique properties.
Mecanismo De Acción
The mechanism of action of 5-fluoro(2,2,3,4,4,5,6,6-(2)H)piperidin-3-ol involves its interaction with specific molecular targets. The fluorine atom can enhance the compound’s binding affinity to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
Similar Compounds
2-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine: Another fluorinated compound with similar applications in chemistry and biology.
Fluoropyridines: A class of compounds with similar fluorine substitution patterns and applications.
Uniqueness
5-fluoro(2,2,3,4,4,5,6,6-(2)H)piperidin-3-ol is unique due to its specific fluorination pattern and the presence of a hydroxyl group. This combination can result in distinct chemical and biological properties, making it valuable for specific applications where other fluorinated compounds may not be as effective.
Propiedades
Fórmula molecular |
C5H10FNO |
|---|---|
Peso molecular |
127.19 g/mol |
Nombre IUPAC |
2,2,3,4,4,5,6,6-octadeuterio-5-fluoropiperidin-3-ol |
InChI |
InChI=1S/C5H10FNO/c6-4-1-5(8)3-7-2-4/h4-5,7-8H,1-3H2/i1D2,2D2,3D2,4D,5D |
Clave InChI |
NEKACQUHAHXIIL-JVKIUYSHSA-N |
SMILES isomérico |
[2H]C1(C(C(NC(C1([2H])F)([2H])[2H])([2H])[2H])([2H])O)[2H] |
SMILES canónico |
C1C(CNCC1F)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[10,12-dioxo-12-[[(3S)-2-oxotetrahydrofuran-3-yl]amino]dodecoxy]-4-oxo-butanoic acid](/img/structure/B14784505.png)
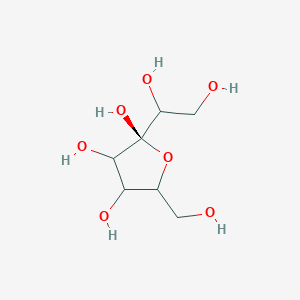
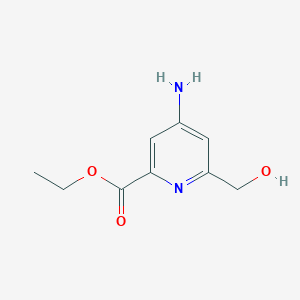
![1-(3-Tert-Butyl-1-Phenyl-1h-Pyrazol-5-Yl)-3-(2-{[3-(1-Methylethyl)[1,2,4]triazolo[4,3-A]pyridin-6-Yl]sulfanyl}benzyl)urea](/img/structure/B14784517.png)
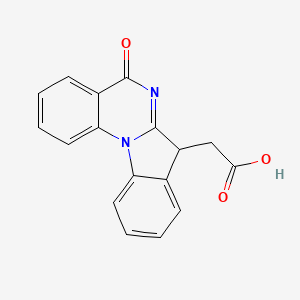
![Benzo[b]thiophen-3-yl-methylamine hydrochloride salt](/img/structure/B14784522.png)
![3-(2-(4-Fluorophenyl)-8-methylimidazo[1,2-a]pyridin-3-yl)acrylic acid](/img/structure/B14784525.png)
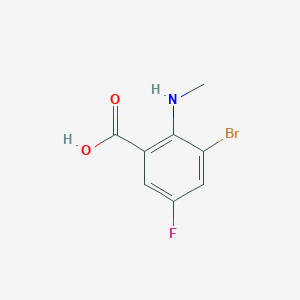
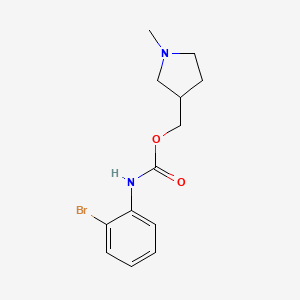
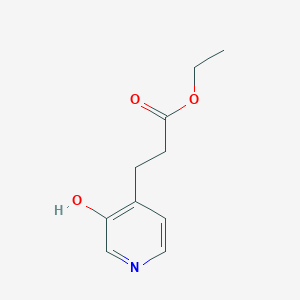
![Methyl 2-[5-(4-chlorophenyl)-7-methoxy-2-oxo-1,3-dihydro-1,4-benzodiazepin-3-yl]acetate](/img/structure/B14784545.png)
